Phenylbutazone-d9 Phenylbutazone-d9 Phenylbutazone-d9 is intended for use as an internal standard for the quantification of phenylbutazone by GC- or LC-MS. Phenylbutazone is a non-steroidal anti-inflammatory drug and an inhibitor of the peroxidase activity of COX (IC50 = ~100 µM in the presence of hydrogen peroxide). It also inhibits prostaglandin I synthase (IC50 = ~25 µM in the presence of hydrogen peroxide). Phenylbutazone (2 mg/kg) reduces increases in type II collagen levels in the inflamed joints of an equine model of LPS-induced acute synovitis. Formulations containing phenylbutazone have been used in the treatment of lameness in horses.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0018351
InChI: InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2
SMILES: CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C19H20N2O2
Molecular Weight: 317.4 g/mol

Phenylbutazone-d9

CAS No.:

Cat. No.: VC0018351

Molecular Formula: C19H20N2O2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Phenylbutazone-d9 -

Specification

Molecular Formula C19H20N2O2
Molecular Weight 317.4 g/mol
IUPAC Name 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione
Standard InChI InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2
Standard InChI Key VYMDGNCVAMGZFE-ABVHXWLASA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
SMILES CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Molecular Information

Phenylbutazone-d9 is characterized by specific chemical properties that distinguish it from its non-deuterated parent compound. The compound features nine deuterium atoms substituted for hydrogen atoms in the butyl chain of the molecule.

PropertyValue
CAS Number1189479-75-1
Molecular FormulaC₁₉H₁₁D₉N₂O₂
Molecular Weight317.43 g/mol
IUPAC Name4-(butyl-d9)-1,2-diphenylpyrazolidine-3,5-dione
Synonyms4-(1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione; Phenylbutazone (chain-D9); Phenylbutazone (butyl-D9)
Purity>95% (HPLC)

The molecular structure features a pyrazolidine-3,5-dione core with two phenyl rings and a butyl chain that has been deuterated at all nine hydrogen positions .

Applications in Analytical Chemistry

Role as an Internal Standard

The primary application of phenylbutazone-d9 is as an internal standard in analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses. Internal standards are essential for quantitative analysis as they compensate for variations in sample preparation, injection, and instrumental response.

In chromatographic analyses, phenylbutazone-d9 is added to samples at a known concentration before extraction and analysis. Since it behaves almost identically to non-deuterated phenylbutazone during sample preparation and analysis but has a different mass, it provides a reference point for accurate quantification. This is particularly important in complex biological matrices where matrix effects can significantly impact quantification accuracy .

Analytical Performance Data

Research has established specific analytical parameters for phenylbutazone-d9 when used in LC-MS/MS analyses:

ParameterValue
Limit of Detection (LOD)0.01 μg/mL
Limit of Quantification (LOQ)0.05 μg/mL
Multiple Reaction Monitoring Transitionm/z 316 → m/z 288

These analytical parameters demonstrate the high sensitivity and specificity achievable when using phenylbutazone-d9 as an internal standard in mass spectrometry-based analyses .

Research Applications

Pharmacokinetic Studies

Phenylbutazone-d9 has proven invaluable in pharmacokinetic studies of phenylbutazone. In these studies, researchers use phenylbutazone-d9 to accurately track and measure the parent compound's concentration in biological samples over time. This approach enables precise determination of pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

For example, in a study examining the pharmacokinetics of phenylbutazone in young adult and geriatric horses, phenylbutazone-d9 was used as an internal standard to quantify drug concentrations. The transitions monitored with the mass spectrometer were m/z 307 → m/z 131 for phenylbutazone and m/z 316 → m/z 288 for phenylbutazone-d9, allowing researchers to accurately determine pharmacokinetic parameters without interference .

Veterinary Medicine Research

Phenylbutazone-d9 has significant applications in veterinary medicine research, particularly in equine studies. Phenylbutazone is commonly used in horses to treat inflammation and pain, making accurate measurement of its concentrations in equine plasma essential for developing appropriate dosing regimens and understanding drug-drug interactions.

In a study investigating the effects of prolonged administration of oral NSAIDs on concentrations of cytokines and growth factors in platelet-rich plasma and autologous protein solution in horses, phenylbutazone-d9 was used as an internal standard for quantifying phenylbutazone. The linear dynamic range was 10 to 1,000 ng/mL for phenylbutazone, with the coefficient of determination for all calibration curves being ≥ 0.99, demonstrating the high accuracy achievable with this approach .

Relation to Parent Compound

Biological Activity

The parent compound, phenylbutazone, functions as an efficient reducing cofactor for the peroxidase activity of prostaglandin H synthase (PHS). It has been identified as a hepatotoxin and has been investigated for various biological activities, including inducing muscle blind-like protein 1 (MBNL1) expression with potential applications in ankylosing spondylitis research .

Synthesis and Production

The synthesis of phenylbutazone-d9 involves the incorporation of deuterium atoms specifically into the butyl chain of the phenylbutazone molecule. This targeted deuteration results in a compound with nine deuterium atoms replacing the hydrogen atoms in the butyl chain, creating a stable isotope-labeled version of the parent compound.

The production of high-purity phenylbutazone-d9 requires specialized synthetic techniques to ensure the specific placement of deuterium atoms and to achieve the high isotopic purity needed for analytical applications. Commercial sources provide phenylbutazone-d9 with purity typically exceeding 95% as determined by HPLC analysis .

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